![molecular formula C11H13NO B6260928 3-(4-methylphenyl)pyrrolidin-2-one CAS No. 1267103-44-5](/img/no-structure.png)
3-(4-methylphenyl)pyrrolidin-2-one
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Description
3-(4-methylphenyl)pyrrolidin-2-one belongs to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 3-(4-methylphenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, has been reported .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-methylphenyl)pyrrolidin-2-one are not available, pyrrolidine compounds can undergo various reactions. For instance, they can be obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Another study presents a selective synthesis of pyrrolidin-2-ones via cascade reactions of N-substituted piperidines .Safety and Hazards
Future Directions
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Therefore, the design of new pyrrolidine compounds, including 3-(4-methylphenyl)pyrrolidin-2-one, with different biological profiles could be a promising direction for future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(4-methylphenyl)pyrrolidin-2-one can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: Decarboxylation of 4-methyl-3-oxobutanoic acid ethyl ester with sodium ethoxide to form 4-methylacetophenone.", "Step 3: Friedel-Crafts acylation of 4-methylacetophenone with acetic anhydride in the presence of aluminum chloride to form 4-methylacetophenone acetate.", "Step 4: Hydrolysis of 4-methylacetophenone acetate with aqueous sodium hydroxide to form 4-methylacetophenone.", "Step 5: Cyclization of 4-methylacetophenone with pyrrolidine in the presence of acetic acid to form 3-(4-methylphenyl)pyrrolidin-2-one." ] } | |
CAS RN |
1267103-44-5 |
Product Name |
3-(4-methylphenyl)pyrrolidin-2-one |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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